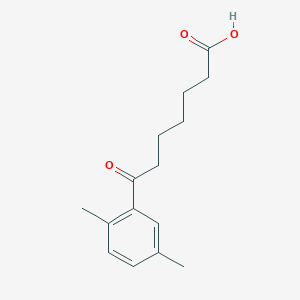

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-(2,5-dimethylphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROIQDMCLVIFMGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645265 | |

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-98-9 | |

| Record name | 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid: Synthesis, Properties, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic keto-acid, a class of molecules with significant potential as building blocks in medicinal chemistry and materials science. This document provides a comprehensive technical overview of this compound, designed for professionals in chemical research and development. It covers the core physicochemical properties, provides a detailed, mechanistically-grounded protocol for its synthesis via Friedel-Crafts acylation, outlines methods for its characterization, and discusses potential applications. The guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Chemical Identity and Physicochemical Properties

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid belongs to the family of substituted aromatic ketones and aliphatic carboxylic acids. Its structure consists of a heptanoic acid chain where the C7 position is substituted with a carbonyl group, which is in turn attached to a 2,5-dimethylphenyl (p-xylene) moiety.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid | [1] |

| CAS Number | 898787-98-9 | [2] |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| InChI Code | 1S/C15H20O3/c1-11-8-9-12(2)13(10-11)14(16)6-4-3-5-7-15(17)18/h8-10H,3-7H2,1-2H3,(H,17,18) | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)CCCCCC(=O)O)C | N/A |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in organic solvents like DCM, THF, and alcohols; sparingly soluble in water. | Inferred |

Synthesis and Mechanistic Insights

The most direct and industrially scalable route to synthesize 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of p-xylene.[3][4] This classic electrophilic aromatic substitution reaction involves the reaction of an aromatic ring with an acylating agent in the presence of a strong Lewis acid catalyst.[3]

Choice of Reagents and Rationale

-

Aromatic Substrate: p-Xylene (1,4-dimethylbenzene). The two methyl groups are ortho-, para-directing and activating. This leads to a single, predictable product, as all available positions for substitution are sterically and electronically equivalent.[5][6]

-

Acylating Agent: Pimeloyl chloride (Heptanedioyl dichloride). An acid chloride is highly reactive and effective for this acylation. Alternatively, pimelic anhydride could be used, sometimes with a milder catalyst. The use of a di-acid derivative allows for the introduction of the seven-carbon keto-acid chain in a single step.

-

Lewis Acid Catalyst: Anhydrous Aluminum Chloride (AlCl₃). AlCl₃ is a powerful Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key reactive intermediate that attacks the aromatic ring.[3][7] A stoichiometric amount of AlCl₃ is required because the product ketone complexes with the catalyst, rendering it inactive.[3]

-

Solvent: A non-reactive, inert solvent such as Dichloromethane (DCM) or Nitrobenzene is typically used.[8] DCM is often preferred for its low boiling point, which simplifies product workup.

Reaction Mechanism

The reaction proceeds in three key stages:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) abstracts a chloride ion from one of the acyl chloride groups of pimeloyl chloride, forming a highly reactive and resonance-stabilized acylium ion.

-

Electrophilic Aromatic Substitution: The electron-rich p-xylene ring acts as a nucleophile, attacking the electrophilic acylium ion. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Rearomatization: A base (such as the AlCl₄⁻ complex) abstracts a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final ketone product. The second acid chloride group on the chain remains intact during this process.

-

Hydrolysis: The final step in the workup involves hydrolysis of the remaining acid chloride to the desired carboxylic acid.

Synthesis Workflow Diagram

Caption: Workflow for the Friedel-Crafts synthesis of the target compound.

Experimental Protocol: Synthesis

This protocol is a robust, self-validating procedure for the synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

Safety Precaution: This reaction must be performed in a well-ventilated fume hood. AlCl₃ is highly hygroscopic and reacts violently with water. Pimeloyl chloride is corrosive and lachrymatory. Appropriate personal protective equipment (gloves, safety glasses, lab coat) is mandatory.

Materials and Equipment

-

p-Xylene (1,4-dimethylbenzene)

-

Pimeloyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser with a drying tube (CaCl₂)

Step-by-Step Procedure

-

Reaction Setup:

-

To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous AlCl₃ (1.1 equivalents).

-

Add 150 mL of anhydrous DCM to the flask and cool the suspension to 0 °C using an ice bath.

-

-

Addition of Reactants:

-

In a separate flask, prepare a solution of p-xylene (1.0 equivalent) and pimeloyl chloride (1.05 equivalents) in 50 mL of anhydrous DCM.

-

Transfer this solution to a dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature at 0-5 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.[5]

-

-

Reaction Progression:

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the mixture for an additional 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Quenching and Workup:

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Very slowly and carefully, quench the reaction by adding crushed ice, followed by the slow addition of 100 mL of cold 2M HCl to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice with 50 mL portions of DCM.

-

Combine all organic layers and wash with 100 mL of brine (saturated NaCl solution).

-

-

Hydrolysis and Isolation:

-

The combined organic layer now contains 7-(2,5-dimethylphenyl)-7-oxoheptanoyl chloride. To hydrolyze the acid chloride to the carboxylic acid, stir the DCM solution vigorously with 100 mL of water for 1-2 hours.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

-

Characterization and Analytical Methods

Comprehensive characterization is essential to confirm the structure and purity of the synthesized compound. The following are the expected results from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: Three distinct signals in the aromatic region (~7.0-7.5 ppm). A singlet for the proton between the methyl and acyl groups, and two doublets for the other two protons.

-

Methyl Protons: Two singlets in the aliphatic region (~2.3-2.5 ppm), corresponding to the two non-equivalent methyl groups on the aromatic ring.

-

Aliphatic Chain Protons: A series of multiplets between ~1.5 and 3.0 ppm. The protons alpha to the carbonyl group (~2.9 ppm) and alpha to the carboxylic acid group (~2.4 ppm) will be the most downfield.

-

Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal around 200 ppm.

-

Carboxylic Acid Carbon: A signal around 180 ppm.

-

Aromatic Carbons: Multiple signals between 125-145 ppm.

-

Aliphatic Carbons: Signals in the range of 20-40 ppm.

-

Methyl Carbons: Signals around 20 ppm.

-

Infrared (IR) Spectroscopy

-

A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.

-

A sharp C=O stretch from the ketone at ~1685 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid at ~1710 cm⁻¹.

-

C-H stretches from the aromatic and aliphatic groups just below and above 3000 cm⁻¹.

Mass Spectrometry (MS)

-

The molecular ion peak (M⁺) should be observed at m/z = 248.32. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₁₅H₂₀O₃.

-

Characteristic fragmentation patterns would include the loss of water (-18) and the cleavage at the acyl-aryl bond.

Potential Applications and Future Research

Aromatic keto-acids are versatile intermediates. While specific applications for 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid are not widely documented, its structure suggests potential utility in several areas:

-

Pharmaceutical Synthesis: The molecule contains both a ketone and a carboxylic acid, which can be independently functionalized to build more complex molecules. It could serve as a scaffold for developing novel therapeutic agents. For instance, related 7-oxoheptanoic acid derivatives have been investigated for antibacterial properties.[9]

-

Polymer Chemistry: The carboxylic acid moiety can be used for polymerization reactions to create novel polyesters or polyamides with unique properties conferred by the bulky aromatic group.

-

Organic Synthesis: The ketone can be reduced to an alcohol or an alkane (via Wolff-Kishner or Clemmensen reduction), providing access to a different class of substituted heptanoic acids.[3]

Future research could focus on exploring the biological activity of this compound and its derivatives or incorporating it into novel polymeric materials.

References

-

MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 7-Oxoheptanoic acid. PubChem. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

Pearson+. (2024). Draw the product(s) of each of the following reactions: c. p-xylene... Study Prep. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of 2,4-diketoacids and their aqueous solution structures. New Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 11.14: The Synthesis of Carboxylic Acid Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). US11230524B2 - Myocyte enhancer factor 2 (MEF2) modulators.

-

Nature. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Retrieved from [Link]

-

Filo. (2024). Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-cyano-5-oxoheptanoic acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 7-(4-octylphenyl)-7-oxoheptanoic acid ethyl ester. Retrieved from [Link]

Sources

- 1. 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid | 898787-98-9 [sigmaaldrich.com]

- 2. 898787-98-9|7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid|BLD Pharm [bldpharm.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Draw the product(s) of each of the following reactions:c. p-xylen... | Study Prep in Pearson+ [pearson.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Friedel-Crafts acylation of the individual isomers of xylene with acetyl .. [askfilo.com]

- 7. researchgate.net [researchgate.net]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

"7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid" CAS number 898787-98-9

An In-depth Technical Guide to 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS 898787-98-9)

Abstract

This technical guide provides a comprehensive overview of 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid, a specialized aromatic ketoacid. While public domain data on this specific molecule is limited, this document synthesizes foundational principles of organic chemistry and extrapolates from closely related analogues to present a scientifically grounded resource for researchers, scientists, and professionals in drug development. The guide covers a proposed synthetic route via Friedel-Crafts acylation, predicted physicochemical properties, and a discussion of potential biological activities and pharmacokinetic profiles based on the broader class of aromatic ketoacids. Detailed experimental protocols and visual diagrams are provided to facilitate both theoretical understanding and practical application in a research setting.

Introduction: The Aromatic Ketoacid Scaffold

Aromatic ketoacids represent a significant class of molecules that bridge the domains of simple aromatic compounds and aliphatic chains, incorporating both a ketone and a carboxylic acid functionality. This unique combination of chemical features makes them valuable as intermediates in organic synthesis and as potential bioactive molecules. The subject of this guide, 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid, is a member of this class, characterized by a heptanoic acid chain acylated to a 1,4-dimethylbenzene (p-xylene) ring. While specific research on this compound (CAS 898787-98-9) is not widely available, its structural motifs suggest potential applications that will be explored herein. This guide serves to consolidate known chemical principles and data from analogous structures to provide a predictive but thorough technical overview.

Synthesis and Mechanistic Considerations

The most logical and industrially scalable method for the synthesis of 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation.[1][2] This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, 1,4-dimethylbenzene (p-xylene), with an acylating agent.[3]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The synthesis would proceed by reacting p-xylene with a suitable derivative of heptanedioic acid, such as 6-(chloroformyl)hexanoic acid, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Diagram 1: Proposed Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

Caption: Friedel-Crafts acylation of p-xylene.

Detailed Experimental Protocol (Proposed)

Materials:

-

1,4-Dimethylbenzene (p-xylene)

-

6-(Chloroformyl)hexanoic acid

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Deionized water

-

Ice

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Formation of Acylium Ion: Cool the suspension to 0°C in an ice bath. Dissolve 6-(chloroformyl)hexanoic acid (1 equivalent) in anhydrous dichloromethane and add it dropwise to the AlCl₃ suspension over 30 minutes. The formation of the acylium ion electrophile will occur.[4]

-

Acylation: To this mixture, add a solution of p-xylene (1.1 equivalents) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.

-

Workup: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid.

Causality and Optimization

-

Choice of Catalyst: Aluminum chloride is a strong Lewis acid that effectively generates the acylium ion from the acyl chloride.[3]

-

Temperature Control: Maintaining a low temperature during the initial stages of the reaction is crucial to prevent isomerization of the p-xylene starting material to m-xylene or o-xylene, which would lead to a mixture of product isomers.[5]

-

Stoichiometry: A slight excess of the aromatic compound (p-xylene) can help to drive the reaction to completion. More than a stoichiometric amount of AlCl₃ is required because it complexes with both the acyl chloride and the resulting ketone product.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₅H₂₀O₃ |

| Molecular Weight | 248.32 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 85-95 °C (estimated) |

| Boiling Point | > 300 °C (estimated) |

| Solubility | Soluble in methanol, ethanol, DMSO, DCM; Insoluble in water |

| pKa | 4.5 - 5.0 (estimated for carboxylic acid) |

Note: These values are estimations based on the chemical structure and data from similar compounds.

Potential Biological Activity and Applications

There is no direct research on the biological effects of 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid. However, the broader class of aromatic ketoacids has been shown to possess interesting biological activities, particularly anti-inflammatory properties.[6][7]

Anti-inflammatory Potential via Nrf2/HO-1 Pathway Activation

Research has shown that certain aromatic ketoacids secreted by pathogens can suppress pro-inflammatory responses in host immune cells.[6][7] This effect is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Diagram 2: Hypothetical Anti-inflammatory Mechanism

Caption: Potential activation of the Nrf2/HO-1 pathway.

Mechanistic Insights:

-

Nrf2 Activation: Under normal conditions, Nrf2 is bound in the cytoplasm by its inhibitor, Keap1. Aromatic ketoacids may act as electrophiles that modify cysteine residues on Keap1, leading to the release of Nrf2.[8]

-

Nuclear Translocation: Once released, Nrf2 translocates to the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and anti-inflammatory genes.

-

HO-1 Upregulation: A key target gene is Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory effects.[6][7]

-

Suppression of Inflammation: The upregulation of HO-1 and other antioxidant proteins helps to resolve inflammation, for instance by inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-6.[6]

Given its structure, 7-(2,5-dimethylphenyl)-7-oxoheptanoic acid could plausibly exhibit similar activity, making it a candidate for investigation in inflammatory disease models.

Pharmacokinetic Considerations (Hypothetical Profile)

The pharmacokinetic profile of a drug candidate is critical for its development. While no data exists for the topic compound, we can outline the standard methodologies used to assess compounds of this class, based on a template for similar molecules.[9]

In Vitro Metabolic Stability

Objective: To determine the rate at which the compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

Protocol:

-

Incubation: The test compound (e.g., at 1 µM) is incubated with human liver microsomes (a source of drug-metabolizing enzymes) at 37°C.[9]

-

Reaction Initiation: The reaction is started by adding an NADPH regenerating system, which is a cofactor for many metabolic enzymes.[9]

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile.

-

Analysis: The concentration of the remaining parent compound is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]

-

Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.[9]

In Vivo Pharmacokinetics in a Rodent Model

Objective: To determine how the compound is absorbed, distributed, metabolized, and excreted in a living organism.

Protocol:

-

Animal Model: Male Sprague-Dawley rats are typically used.[9]

-

Administration: The compound is administered either intravenously (IV) to determine clearance and volume of distribution, or orally (PO) to assess oral bioavailability.

-

Blood Sampling: Blood samples are collected at predetermined time points post-dosing (e.g., 5 min, 15 min, 1h, 4h, 8h, 24h).

-

Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug is measured by LC-MS/MS.

-

Parameter Calculation: Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and oral bioavailability (F%) are calculated using non-compartmental analysis.[9]

Table 2: Hypothetical Comparative Pharmacokinetic Data

| Compound | In Vitro t½ (min) | In Vivo Oral Bioavailability (F%) |

| Parent Compound (Topic) | 45 | 30% |

| Keto-reduced Derivative | 65 | 45% |

| Amide Derivative | 30 | 15% |

Note: This data is purely illustrative to demonstrate how structural modifications can impact pharmacokinetic properties. The parent compound is hypothesized to have moderate stability and bioavailability.

Conclusion and Future Directions

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is a structurally interesting molecule for which a clear synthetic pathway can be proposed. While it remains uncharacterized in the public scientific literature, its classification as an aromatic ketoacid suggests a promising avenue for research, particularly in the field of inflammation. Future research should focus on:

-

Validated Synthesis and Characterization: Performing the proposed Friedel-Crafts synthesis and fully characterizing the compound using modern analytical techniques (NMR, HRMS, IR, etc.).

-

In Vitro Biological Screening: Testing the compound in cell-based assays to confirm the hypothesized activation of the Nrf2/HO-1 pathway and its anti-inflammatory effects.

-

Pharmacokinetic Profiling: Conducting in vitro and in vivo studies to determine its drug-like properties.

This technical guide provides a foundational framework for initiating such research, bridging the gap between the compound's commercial availability and its scientific exploration.

References

- BenchChem. (2025). Comparative Analysis of the Pharmacokinetic Properties of 7-(3,5-Dimethylphenyl)

-

Frontiers in Immunology. (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Available at: [Link]

-

PubMed Central (PMC). (2019). Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages. Available at: [Link]

-

MDPI. (2021). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Available at: [Link]

-

ResearchGate. (2019). Trypanosoma brucei produce and secrete aromatic ketoacids which are non-toxic and induce HO-1 expression in mixed glia and BMDM. Available at: [Link]

-

Wikipedia. Friedel–Crafts reaction. Available at: [Link]

- BenchChem. (2025). Preventing byproduct formation in Friedel-Crafts acylation of p-xylene. BenchChem Technical Support Document.

-

ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. Available at: [Link]

- Indian Journal of Chemistry. (2011).

-

MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Available at: [Link]

-

Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]

-

PubMed Central (PMC). (2015). Friedel-Crafts Acylation with Amides. Available at: [Link]

-

Beyond Benign. Friedel-Crafts Alkylation. Available at: [Link]

-

PubChem. 7-Oxoheptanoic acid. Available at: [Link]

-

PubMed Central (PMC). (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]

Sources

- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages [frontiersin.org]

- 7. Trypanosoma brucei Secreted Aromatic Ketoacids Activate the Nrf2/HO-1 Pathway and Suppress Pro-inflammatory Responses in Primary Murine Glia and Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic data of "7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid"

An In-Depth Technical Guide to the Spectroscopic Characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid

Introduction

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an organic compound featuring a substituted aromatic ring, a ketone, and a carboxylic acid functional group. As a bifunctional molecule, it holds potential as a versatile building block in the synthesis of more complex chemical entities, particularly within pharmaceutical and materials science research. Accurate and unambiguous structural confirmation is the bedrock of any chemical research and development workflow. This guide provides a comprehensive overview of the spectroscopic techniques and data interpretation required to fully characterize this molecule.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of data, explaining the causality behind experimental choices and demonstrating how a combination of spectroscopic techniques forms a self-validating system for structural elucidation, in line with the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T).

Molecular Structure and Predicted Spectroscopic Features

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (Molecular Formula: C₁₅H₂₀O₃, Molecular Weight: 248.32 g/mol ) are:

-

An aliphatic carboxylic acid chain : A six-carbon chain terminating in a -COOH group.

-

An alkyl-aryl ketone : The carbonyl group (C=O) is positioned at C7, attached to the aliphatic chain and the dimethylphenyl ring.

-

A 1,2,4-trisubstituted benzene ring : Two methyl groups and the keto-heptanoic acid chain are attached to the aromatic ring.

These distinct structural components will give rise to characteristic signals in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H) and carbons (¹³C).

¹H NMR Spectroscopy: Mapping the Proton Environment

Expertise & Causality: ¹H NMR provides a detailed map of all unique proton environments in a molecule. The choice of a deuterated solvent, such as Chloroform-d (CDCl₃), is critical as it dissolves the analyte without producing an interfering proton signal. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) because its protons are highly shielded, ensuring that most organic proton signals appear downfield from it.[1][2]

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid in ~0.7 mL of CDCl₃. Ensure the sample is fully dissolved.

-

Internal Standard: Add a small drop of TMS to the solution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation: Place the tube in the NMR spectrometer (e.g., a 400 MHz instrument).

-

Acquisition: Acquire the spectrum using standard parameters. This typically involves a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Data Interpretation and Predicted Spectrum The following table summarizes the predicted ¹H NMR signals for the compound. The prediction is based on established chemical shift principles and data from similar structures.[3]

| Signal Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 12.0 - 12.5 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet. |

| b | 7.5 - 7.7 | Singlet | 1H | Aromatic C6-H | This proton is adjacent to the electron-withdrawing carbonyl group, causing a downfield shift. |

| c | 7.2 - 7.4 | Doublet | 1H | Aromatic C4-H | Aromatic proton coupled to its neighbor. |

| d | 7.1 - 7.2 | Doublet | 1H | Aromatic C3-H | Aromatic proton coupled to its neighbor. |

| e | 2.9 - 3.1 | Triplet | 2H | -CO-CH₂ - | Protons alpha to the ketone carbonyl group are deshielded. Split by adjacent CH₂ group. |

| f | 2.3 - 2.5 | Triplet | 2H | -CH₂ -COOH | Protons alpha to the carboxylic acid carbonyl group are deshielded. Split by adjacent CH₂ group. |

| g | 2.45 | Singlet | 3H | Aromatic C5-CH₃ | Aromatic methyl group protons. |

| h | 2.35 | Singlet | 3H | Aromatic C2-CH₃ | Aromatic methyl group protons. |

| i | 1.6 - 1.8 | Multiplet | 4H | -CH₂-CH₂ -CH₂ -CH₂- | Overlapping signals for the central methylene groups of the aliphatic chain. |

¹³C NMR Spectroscopy: The Carbon Backbone

Expertise & Causality: ¹³C NMR spectroscopy identifies all unique carbon environments within a molecule. Broadband proton decoupling is a standard technique used to simplify the spectrum, causing all carbon signals to appear as singlets. This simplifies interpretation by removing C-H coupling, allowing for a direct count of non-equivalent carbons.[2]

Experimental Protocol: ¹³C NMR Acquisition The protocol is similar to ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of the ¹³C nucleus. A greater number of scans is typically required.

Data Interpretation and Predicted Spectrum The predicted ¹³C NMR spectrum reveals 15 distinct carbon signals, consistent with the molecular structure.[3]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~202 | C =O (Ketone) | Ketone carbonyl carbons are highly deshielded and appear significantly downfield. |

| ~179 | C =O (Carboxylic Acid) | Carboxylic acid carbonyl carbons are also highly deshielded. |

| ~138 | Aromatic C1 (quaternary) | Aromatic carbon attached to the carbonyl group. |

| ~136 | Aromatic C2 (quaternary) | Aromatic carbon attached to a methyl group. |

| ~135 | Aromatic C5 (quaternary) | Aromatic carbon attached to a methyl group. |

| ~132 | Aromatic C4 | Aromatic C-H. |

| ~130 | Aromatic C6 | Aromatic C-H. |

| ~128 | Aromatic C3 | Aromatic C-H. |

| ~38 | C H₂ (alpha to ketone) | Aliphatic carbon adjacent to the electron-withdrawing ketone. |

| ~34 | C H₂ (alpha to acid) | Aliphatic carbon adjacent to the electron-withdrawing carboxylic acid. |

| ~29 | C H₂ (aliphatic chain) | Central methylene carbon. |

| ~24 | C H₂ (aliphatic chain) | Central methylene carbon. |

| ~21 | Aromatic C H₃ | Aromatic methyl carbon. |

| ~20 | Aromatic C H₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). The presence of both a ketone and a carboxylic acid will result in highly characteristic and strong absorption bands in the carbonyl region.

Experimental Protocol: FTIR-ATR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition: Apply pressure to ensure good contact and acquire the sample spectrum.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Predicted Data Interpretation

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 2500-3300 | Broad, Strong | O-H Stretch | Carboxylic Acid O-H |

| 2850-3000 | Medium | C-H Stretch | Aliphatic and Aromatic C-H |

| ~1710 | Sharp, Strong | C=O Stretch | Ketone C=O |

| ~1700 | Sharp, Strong | C=O Stretch | Carboxylic Acid C=O |

| 1450-1600 | Medium-Weak | C=C Stretch | Aromatic Ring |

Trustworthiness: The IR spectrum provides a quick and reliable confirmation of the key functional groups. The very broad O-H stretch and the two distinct, strong C=O stretches are hallmark features that must be present to confirm the identity of this molecule.[4][5]

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern.[6] Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragments provide a "fingerprint" of the molecule's structure.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a 70 eV electron beam in the ion source.

-

Acceleration: The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer.

-

Detection: Ions are separated based on their mass-to-charge ratio (m/z) and detected.

-

Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and key fragment peaks.

Predicted Data Interpretation

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 248, corresponding to the molecular weight of the compound. Key fragmentation patterns for this alkyl aryl ketone structure would include:

| Predicted m/z | Fragment Ion | Rationale for Fragmentation |

| 248 | [C₁₅H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 231 | [M - OH]⁺ | Loss of the hydroxyl radical from the carboxylic acid. |

| 203 | [M - COOH]⁺ | Loss of the carboxyl group. |

| 133 | [C₉H₉O]⁺ | Acylium Ion : Alpha-cleavage at the ketone, breaking the bond between the carbonyl carbon and the aliphatic chain. This is often a very stable and prominent fragment. |

| 119 | [C₉H₁₁]⁺ | Loss of CO from the acylium ion (m/z 133). |

| 77 | [C₆H₅]⁺ | Phenyl cation, indicating an aromatic ring. |

Trustworthiness: The fragmentation pattern provides corroborating evidence for the structure. The presence of a strong peak at m/z 133 would be definitive evidence for the 2,5-dimethylbenzoyl moiety, validating the connection between the aromatic ring and the ketone.[7][8]

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides a complete picture. The true power of spectroscopic characterization lies in integrating the data from all methods to build an unshakeable, self-validating structural proof.

The workflow for this validation is visualized below:

Caption: Integrated workflow for structural validation.

-

Start with Mass Spectrometry: The MS data confirms the molecular weight is 248, matching the proposed formula C₁₅H₂₀O₃.

-

Confirm Functional Groups with IR: The IR spectrum must show a broad O-H absorption and strong C=O absorptions, confirming the presence of both carboxylic acid and ketone groups.[9]

-

Elucidate the Framework with NMR:

-

The ¹³C NMR confirms 15 unique carbons, including two carbonyls, six aromatic carbons, and seven aliphatic/methyl carbons.

-

The ¹H NMR integration must add up to 20 protons. The chemical shifts and splitting patterns must align with the predicted structure: three distinct aromatic protons, two deshielded CH₂ groups adjacent to carbonyls, and the characteristic broad signal for the carboxylic acid proton.

-

-

Cross-Validation: The fragmentation pattern in the MS (specifically the m/z 133 acylium ion) validates the structure proposed by NMR and IR. The number and types of protons and carbons observed in NMR perfectly account for the molecular formula determined by MS. This interlocking web of evidence provides high confidence in the final structural assignment.

Conclusion

The comprehensive spectroscopic analysis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid requires a multi-faceted approach. Through the systematic application and interpretation of NMR, IR, and Mass Spectrometry, a complete and validated structural profile can be established. This guide outlines the theoretical principles, practical protocols, and integrated analytical logic necessary to achieve an unambiguous characterization, ensuring data integrity for subsequent research and development activities.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][10]

-

NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link][11][12]

-

Introduction to HNMR Interpretation. OpenOChem Learn. [Link][13]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. (2021-12-02). [Link][1]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. (2025-05-29). [Link][2]

-

Infrared Spectroscopy (IR). UCLA Chemistry. [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. (2016-11-23). [Link][5]

-

Principles of Organic Spectroscopy. Open Access Journals. [Link]

-

Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds. Journal of Chemical Education. [Link][6]

-

Interpreting IR Spectra - A Step-by-Step Guide. Chemistry Steps. [Link][9]

-

Fragmentation of Aromatic Ketones. Whitman College. [Link][8]

Sources

- 1. acdlabs.com [acdlabs.com]

- 2. azooptics.com [azooptics.com]

- 3. 页面加载中... [china.guidechem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. GCMS Section 6.11.3 [people.whitman.edu]

- 9. Interpreting IR Spectra [chemistrysteps.com]

- 10. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 11. Welcome to the NIST WebBook [webbook.nist.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Interpreting | OpenOChem Learn [learn.openochem.org]

An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid, a molecule of interest in synthetic and medicinal chemistry. This document delineates a robust protocol for its synthesis via Friedel-Crafts acylation, details methodologies for its purification, and establishes a framework for its thorough characterization using modern analytical techniques. The causality behind experimental choices is explained to provide field-proven insights. This guide is intended to be a self-validating system for the replication of these methods.

Introduction and Molecular Overview

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is an aromatic keto-acid with a molecular formula of C₁₅H₂₀O₃ and a molecular weight of 248.32 g/mol .[1] Its structure, featuring a heptanoic acid chain attached to a 2,5-dimethylphenyl ketone, presents a versatile scaffold for further chemical modifications. Aromatic keto-acids are significant synthetic intermediates in the preparation of various pharmaceuticals and fine chemicals. The presence of both a carboxylic acid and a ketone functional group allows for a wide range of subsequent chemical transformations, making it a valuable building block in drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 898787-98-9 | BLDpharm[1] |

| Molecular Formula | C₁₅H₂₀O₃ | BLDpharm[1] |

| Molecular Weight | 248.32 g/mol | BLDpharm[1] |

| Appearance | White solid | Sigma-Aldrich |

| Purity | Typically >97% | Sigma-Aldrich |

Synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid: A Friedel-Crafts Acylation Approach

The most logical and established method for the synthesis of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, p-xylene, with an acylating agent, derived from heptanedioic acid, in the presence of a strong Lewis acid catalyst.[2]

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion from the interaction of the acylating agent with the Lewis acid catalyst (e.g., AlCl₃). The electron-rich p-xylene ring then attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate (a sigma complex). Finally, deprotonation of this intermediate restores the aromaticity of the ring and yields the desired product.

Caption: Synthesis workflow for 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[3]

Materials:

-

p-Xylene (substrate)

-

Heptanedioic anhydride (acylating agent)

-

Anhydrous aluminum chloride (AlCl₃) (catalyst)

-

Anhydrous dichloromethane (DCM) (solvent)

-

Hydrochloric acid (HCl), 1 M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.3 equivalents) in anhydrous DCM.

-

Addition of Reactants: Cool the suspension to 0-5 °C using an ice bath. Add a solution of heptanedioic anhydride (1.0 equivalent) in anhydrous DCM dropwise from the addition funnel over 30 minutes. Following this, add a solution of p-xylene (1.1 equivalents) in anhydrous DCM dropwise over 20 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: After the complete addition of reactants, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid can be purified by recrystallization.

Protocol:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR Spectroscopy:

-

Aromatic Protons: Expect signals in the aromatic region (δ 7.0-7.5 ppm). The protons on the dimethylphenyl ring will exhibit a specific splitting pattern.

-

Aliphatic Protons: The protons of the heptanoic acid chain will appear in the aliphatic region (δ 1.5-3.0 ppm). The protons alpha to the carbonyl group and the carboxylic acid will be the most downfield.

-

Methyl Protons: The two methyl groups on the aromatic ring will appear as singlets in the upfield region (δ 2.0-2.5 ppm).

-

Carboxylic Acid Proton: A broad singlet, typically downfield (δ 10-12 ppm), corresponding to the carboxylic acid proton.

¹³C NMR Spectroscopy:

-

Carbonyl Carbon: A signal in the downfield region (δ > 190 ppm) corresponding to the ketone carbonyl carbon.

-

Carboxylic Acid Carbon: A signal around δ 170-180 ppm.

-

Aromatic Carbons: Signals in the range of δ 120-140 ppm.

-

Aliphatic Carbons: Signals for the carbons of the heptanoic acid chain in the upfield region.

-

Methyl Carbons: Signals for the two methyl carbons on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion Peak (M⁺): A peak at m/z = 248, corresponding to the molecular weight of the compound.

-

Acylium Ion: A prominent peak resulting from the cleavage of the bond between the carbonyl group and the aliphatic chain, yielding the 2,5-dimethylbenzoyl cation.

-

Loss of Carboxyl Group: A fragment corresponding to the loss of the COOH group (M-45).

-

Aliphatic Chain Fragmentation: A series of peaks corresponding to the fragmentation of the heptanoic acid chain.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized compound. A reverse-phase HPLC method is suitable for this analysis.

Suggested HPLC Conditions:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.[4] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

The addition of an acid modifier to the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducibility.[4]

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. The detailed protocols and analytical guidelines are designed to be readily implemented in a laboratory setting. The presented methodologies, grounded in established chemical principles, offer a reliable pathway for obtaining and verifying this valuable chemical intermediate for further research and development.

References

-

SIELC Technologies. Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS 898787-98-9) is a keto-carboxylic acid with a molecular structure that suggests its potential utility as a building block in organic synthesis and as a scaffold in medicinal chemistry.[1] Its combination of a lipophilic aromatic ketone and a hydrophilic carboxylic acid moiety imparts a distinct physicochemical profile that is critical to understand for its application in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility and stability of this compound, offering field-proven insights for its handling, formulation, and analytical characterization. While specific experimental data for this compound is not extensively available in public literature, this guide will rely on established principles of physical organic chemistry and data from structurally similar molecules to provide a robust framework for its study.

Physicochemical Properties

| Property | Predicted/Calculated Value | Source |

| Molecular Formula | C₁₅H₂₀O₃ | [1] |

| Molecular Weight | 248.32 g/mol | [1] |

| Predicted pKa | ~4.5 - 5.0 | General estimate for aliphatic carboxylic acids |

| Predicted LogP | ~3.5 - 4.0 | Based on structural similarity to other aromatic ketones and fatty acids |

Part 1: Solubility Profile

The solubility of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is dictated by the interplay between its nonpolar aromatic ring and alkyl chain, and its polar carboxylic acid and ketone functionalities. Understanding its solubility in various solvent systems is paramount for its use in synthesis, purification, and formulation.

Theoretical Considerations

The molecule's amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents. The aromatic ring and the dimethyl substitution contribute to its lipophilicity, suggesting solubility in nonpolar organic solvents.

Aqueous Solubility

The aqueous solubility of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is expected to be low in neutral water due to the dominance of the hydrophobic phenyl and heptanoic acid chain. However, its solubility is highly pH-dependent. At pH values above its pKa (predicted to be around 4.5-5.0), the carboxylic acid will be deprotonated to its carboxylate form, significantly increasing its aqueous solubility due to the formation of a more polar ion.

Organic Solvent Solubility

Based on the principle of "like dissolves like," the compound is expected to exhibit good solubility in a range of organic solvents. Aromatic ketones and long-chain carboxylic acids generally show good solubility in polar aprotic solvents like acetone and ethyl acetate, as well as in alcohols like ethanol and isopropanol.[2][3] The solubility in nonpolar solvents such as toluene and hexane is likely to be moderate, driven by the lipophilic parts of the molecule.

Experimental Protocol for Solubility Determination

A standardized protocol to experimentally determine the solubility of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid involves the shake-flask method followed by a suitable analytical quantification technique.

Objective: To determine the equilibrium solubility of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid in various solvents at a specified temperature (e.g., 25 °C).

Materials:

-

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

-

Selected solvents (e.g., water, pH 7.4 buffer, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene)

-

Scintillation vials

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with UV detector

Procedure:

-

Add an excess amount of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid to a scintillation vial containing a known volume of the selected solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Quantify the concentration of the dissolved compound using a pre-validated HPLC method.

Part 2: Stability Profile

The chemical stability of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is a critical parameter for its storage, handling, and use in formulations. Potential degradation pathways include hydrolysis, oxidation, photolysis, and thermal decomposition. A forced degradation study is the standard approach to identify these liabilities.

Theoretical Degradation Pathways

-

Hydrolytic Degradation: The ketone functional group is generally stable to hydrolysis under neutral conditions. However, under strongly acidic or basic conditions, cleavage of the C-C bond adjacent to the carbonyl group could potentially occur, although this is less common than ester hydrolysis.[3][4]

-

Oxidative Degradation: The aliphatic chain and the benzylic position are susceptible to oxidation. Oxidative cleavage of the heptanoic acid chain could lead to the formation of smaller carboxylic acids.[5]

-

Photodegradation: Aromatic ketones are known to be photosensitive.[6][7] Upon absorption of UV light, the ketone can be excited to a triplet state, which can then participate in various degradation reactions, including photoreduction and radical-mediated cleavage.[8]

-

Thermal Degradation: At elevated temperatures, carboxylic acids can undergo decarboxylation.[9][10] The presence of the aromatic ring may influence the thermal stability of the molecule.

Experimental Protocol for Forced Degradation Studies

This protocol is designed to assess the stability of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid under various stress conditions as recommended by ICH guidelines.

Objective: To identify potential degradation products and pathways for 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

Materials:

-

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3%)

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with UV-PDA or MS detector

Procedure:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the sample solution with 0.1 M HCl and 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 72 hours).

-

Base Hydrolysis: Treat the sample solution with 0.1 M NaOH and 1 M NaOH. Incubate under the same conditions as acid hydrolysis.

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60 °C, 80 °C) in a temperature-controlled oven.

-

Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

-

Analysis: At appropriate time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the percentage of degradation and to profile the degradation products.

Analytical Methodologies

A robust and validated analytical method is crucial for the accurate quantification of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid and its potential impurities or degradants.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection is the primary choice for the analysis of this compound.

-

Column: A C18 column is generally suitable for separating compounds with this level of polarity.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, or water with formic acid for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from any potential degradation products.

-

Detection: The aromatic ketone chromophore will allow for sensitive detection by UV spectrophotometry, likely in the range of 240-260 nm. A photodiode array (PDA) detector is advantageous for assessing peak purity.

-

Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for the identification of unknown degradation products by providing molecular weight and fragmentation information.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. While specific experimental data is limited, the principles outlined here, derived from the behavior of structurally analogous compounds, offer a robust framework for researchers and drug development professionals. The provided experimental protocols for solubility determination and forced degradation studies serve as a practical starting point for the comprehensive characterization of this molecule. A thorough understanding of these physicochemical properties is essential for unlocking the full potential of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid in its intended applications.

References

-

ResearchGate. (2025). Hydrothermal stability of aromatic carboxylic acids. [Link]

-

ProQuest. (1970). THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION. [Link]

-

Journal of the Chemical Society (Resumed). (1939). 134. The photochemical decomposition of aromatic ketones : the phenyl radical. [Link]

-

MDPI. (2019). Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. [Link]

-

Journal of the Chemical Society C: Organic. (1970). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. [Link]

-

Michigan State University Department of Chemistry. Aldehydes and Ketones. [Link]

-

ResearchGate. Properties of aromatic ketones and other solvents. [Link]

-

Atmospheric Chemistry and Physics. (2009). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. [Link]

-

RSC Publishing. (2015). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. [Link]

-

ACS Publications. (2020). Unravelling the Keto–Enol Tautomer Dependent Photochemistry and Degradation Pathways of the Protonated UVA Filter Avobenzone. [Link]

-

Open Library Publishing Platform. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

YouTube. (2021). Acetal Hydrolysis Mechanism of aryl groups Organic Chemistry arrow pushing help tutorial. [Link]

-

PubChem. 7-Oxoheptanoic acid. [Link]

-

ResearchGate. Table 2 Solubility of different ketones in the buffer medium and.... [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. [Link]

-

Quora. (2018). What does the hydrolysis of ketones yield?. [Link]

-

RSC Publishing. (2018). A methodical selection process for the development of ketones and esters as bio-based replacements for traditional hydrocarbon solvents. [Link]

-

ResearchGate. (2025). QSPR Prediction of Aqueous Solubility of Drug-Like Organic Compounds. [Link]

-

Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]

-

OSTI.GOV. (1988). The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures. [Link]

-

PubMed. (2017). Formulation and PEGylation optimization of the therapeutic PEGylated phenylalanine ammonia lyase for the treatment of phenylketonuria. [Link]

-

PubMed. (2022). Preformulation Studies with Phenylalanine Ammonia Lyase: Essential Prelude to a Microcapsule Formulation for the Management of Phenylketonuria. [Link]

-

National Institutes of Health. Stabilization of phenylalanine ammonia lyase against organic solvent mediated deactivation. [Link]

- Google Patents.

-

PubChem. Heptanoic Acid. [Link]

-

National Institutes of Health. (2019). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. [Link]

-

ResearchGate. Pyrolysis of Carboxylic Acids. [Link]

-

Wiley Online Library. STABILITY: PHYSICAL AND CHEMICAL. [Link]

-

MDPI. (2018). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. [Link]

-

MDPI. (2017). QSAR Study for Carcinogenic Potency of Aromatic Amines Based on GEP and MLPs. [Link]

-

ACS Omega. (2020). Pruned Machine Learning Models to Predict Aqueous Solubility. [Link]

-

National Institutes of Health. (2022). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. [Link]

-

PubMed. (2005). Trends in enzyme therapy for phenylketonuria. [Link]

-

MDPI. (2023). A Review of Machine Learning and QSAR/QSPR Predictions for Complexes of Organic Molecules with Cyclodextrins. [Link]

-

SIELC Technologies. (2018). 7-Oxoheptanoic acid. [Link]

-

MDPI. (2025). Oxidative Cleavage of Long Chain Olefins to Carboxylic Acids with Hydrogen Peroxide. [Link]

-

PubChem. 7-Oxoheptanoate. [Link]

-

PubChem. (2S)-2-amino-7-ethoxy-7-oxoheptanoic acid. [Link]

-

PubChem. 7-Benzoyloxy-7-oxoheptanoic acid. [Link]

-

ResearchGate. (2025). Decarboxylative coupling of heptanoic acid. Manganese, cerium and zirconium oxides as catalysts. [Link]

Sources

- 1. 898787-98-9|7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid|BLD Pharm [bldpharm.com]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. quora.com [quora.com]

- 5. Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis [mdpi.com]

- 6. THE PHOTOCHEMISTRY OF AROMATIC KETONES IN SOLUTION - ProQuest [proquest.com]

- 7. 134. The photochemical decomposition of aromatic ketones : the phenyl radical - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 8. Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

"7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid" mechanism of action

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic Acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid is a novel chemical entity with a structure amenable to biological activity, yet its mechanism of action remains uncharacterized in the public domain. This guide eschews a conventional review of established data. Instead, it presents a comprehensive, forward-looking strategic framework for the systematic investigation of this compound's biological effects and the elucidation of its core mechanism of action. We provide a series of hypothesized biological activities based on structural precedents, coupled with a multi-phase experimental plan designed for target identification, validation, and mechanistic deep-dive. This document is intended to serve as a roadmap for research teams embarking on the discovery and development of this and other novel chemical entities.

Introduction and Current Landscape

7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (CAS No. 898787-98-9) is a carboxylic acid derivative featuring a dimethylphenyl moiety.[1] While its synthesis is achievable through established organic chemistry routes, a thorough review of scientific literature and compound databases reveals a significant gap in our understanding of its biological properties.[2] The presence of the 2,5-dimethylphenyl scaffold, a feature in some known antimicrobial agents, suggests potential avenues for investigation.[3] This guide, therefore, proposes a structured and logical progression of research to unlock the therapeutic potential of this molecule.

Hypothesized Biological Activities and Potential Molecular Targets

Given the compound's structural features, we can postulate several potential areas of biological activity. These hypotheses will form the basis of our initial screening efforts.

-

Antimicrobial Activity: The 2,5-dimethylphenyl group is a known scaffold in some compounds with activity against multidrug-resistant Gram-positive pathogens.[3]

-

Anticancer Activity: Many small molecule inhibitors of cancer-related enzymes possess aromatic and carboxylic acid functionalities. Potential targets could include metabolic enzymes, protein kinases, or epigenetic modulators.

-

Neurological Activity: Heptanoic acid derivatives have been explored as N-methyl-D-aspartate (NMDA) receptor antagonists, suggesting a potential, albeit less direct, line of inquiry into neurological targets.[4][5]

A Phased Experimental Approach to Mechanism of Action Elucidation

We propose a three-phase experimental workflow to systematically investigate the biological activity of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid.

Phase 1: Broad-Spectrum Phenotypic Screening

The initial step is to cast a wide net to identify any discernible biological effect of the compound in a cellular context.

-

Cell Line Selection: A diverse panel of cell lines should be selected, including:

-

Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecium) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, including drug-resistant strains.

-

Fungal Strains: Pathogenic yeast (e.g., Candida albicans, Candida auris).

-

Cancer Cell Lines: A panel representing diverse cancer types (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

-

Normal Human Cell Line: A non-cancerous cell line (e.g., HEK293, primary fibroblasts) to assess general cytotoxicity.

-

-

Assay Principle: Cell viability will be assessed using a metabolic assay such as the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT).[6]

-

Procedure:

-

Plate cells at an appropriate density in 96-well or 384-well plates and allow them to adhere overnight (for mammalian cells).

-

Prepare a serial dilution of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid (e.g., from 100 µM to 1 nM).

-

Treat the cells with the compound for a defined period (e.g., 24, 48, 72 hours for mammalian cells; shorter for microbes).

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) for each cell line.

| Cell Line/Organism | Type | IC50 (µM) |

| S. aureus (MRSA) | Gram-positive Bacteria | 5.2 |

| E. faecium (VRE) | Gram-positive Bacteria | 8.1 |

| E. coli | Gram-negative Bacteria | >100 |

| C. albicans | Fungal Pathogen | >100 |

| MCF-7 | Human Breast Cancer | 15.7 |

| A549 | Human Lung Cancer | 22.4 |

| HEK293 | Normal Human Kidney | >100 |

Phase 2: Target Identification and Validation

Assuming the phenotypic screen reveals selective activity (e.g., against Gram-positive bacteria and specific cancer cell lines), the next phase is to identify the molecular target(s).

Phase 3: Mechanistic Characterization

Once a validated target is identified, the focus shifts to understanding the downstream consequences of the drug-target interaction.

If the target is identified as a novel bacterial kinase essential for cell wall biosynthesis, the following pathway would be investigated:

-

Objective: To quantify the inhibitory activity of the compound against the purified recombinant target kinase.

-

Materials:

-

Purified recombinant "BactOKinase".

-

Kinase substrate (e.g., a synthetic peptide or recombinant "CwlP").

-

ATP (adenosine triphosphate).

-

Kinase buffer.

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

-

-

Procedure:

-

Add kinase, substrate, and varying concentrations of 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid to the wells of a microplate.

-

Initiate the reaction by adding ATP.

-

Incubate at the optimal temperature for the kinase (e.g., 30°C) for a set time (e.g., 60 minutes).

-

Stop the reaction and add the ADP-Glo™ reagent to convert remaining ATP to light.

-

Measure luminescence using a plate reader.

-

-

Data Analysis: The amount of ADP produced is proportional to kinase activity. Plot the kinase activity against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

This guide outlines a systematic and robust strategy for moving 7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid from a chemical curiosity to a compound with a well-defined mechanism of action. The proposed multi-phased approach, beginning with broad phenotypic screening and culminating in detailed mechanistic studies, provides a clear path for its scientific evaluation. The successful execution of this plan will not only elucidate the specific biological role of this molecule but will also establish a validated target for potential therapeutic intervention. Future work would involve lead optimization, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling.

References

- BenchChem. (2025). Comparing synthesis routes for different 7-oxoheptanoic acid derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvFVc-3_vsiHsx0hvnZ_I9wbFIxhTlN4bktV7R8qxn90Q_jmctH_IVSwcAuObYt24dWvKX1B32dtBBPMPCOTnVyJoVBSNU9YUCtxQsRT_n0sZuD4GyeTFXN78RaZKUu1VX00QAevrCexAJJmtnzoMiJP69mJiE-RZb3Aghtp79HBDSvRtdjExlkIomhEhBhSEAm3vnyK3MOn3e4ZOcilFpjwTlIA==]

- BLDpharm. (n.d.). 898787-98-9|7-(2,5-Dimethylphenyl)-7-oxoheptanoic acid. [https://vertexaisearch.cloud.google.

- Ur-Rahman, A., et al. (2023). A ciprofloxacin derivative with four mechanisms of action overcomes paclitaxel resistance in p53-mutant and MDR1 gene-expressing type II human endometrial cancer. Biomaterials, 296, 122093. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM4E8X_dmjK1kqSPru-21yk_ikkxfOWVNxPvr9HRTeaJc4sfi7V3n_V3sl2KYdW_qihmAUPvL2k2v8a9_pyIRDenNtQDE5xDnY99ffh18M208szvrnI7wzsaQ2290EZHS3gaM=]

- Urwyler, S., et al. (1996). Biphenyl-derivatives of 2-amino-7-phosphono-heptanoic acid, a novel class of potent competitive N-methyl-D-aspartate receptor antagonists--II. Pharmacological characterization in vivo. Neuropharmacology, 35(6), 655-69. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdwV0uECMb4PJfZM3G7L9y4K-CRKmIMMoGZCy2R9A9HOQvuGogskwcdVyHgbQcXdo_mA3SjTeiu3E-PXH_KrBETOdkSWeNWxmfwrs0pV5WKHV8lvSx_D-nLeai1ewJVRaMOA==]

- Fendt, S. M., et al. (2024). Unconventional mechanism of action and resistance to rapalogs in renal cancer. Proceedings of the National Academy of Sciences, 121(25), e2310793121. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwQfjV5Gao-g8PtXRDGAufCeh0j7VcTuBZUx3H6LgfSAMKSHNrjUhfNRi9jJkBindptP1QgRIzK3qwPaQfYligLLE9bfg95ONpCjOLJFkLeET0oVSeM6TCHQyd9iJhcpYkYF8=]

- Bu, X., et al. (2005). Synthesis and cytotoxic activity of N-[(alkylamino)alkyl]carboxamide derivatives of 7-oxo-7H-benz[de]anthracene, 7-oxo-7H-naphtho[1,2,3-de]quinoline, and 7-oxo-7H-benzo[e]perimidine. Bioorganic & Medicinal Chemistry, 13(11), 3657-65. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGVjOVaDWAEnnlCxkBS2aZtYqOC_NxvLDrbtGHyP8r8VooEqTXnDG4JcJld1nGl-uBMvj8YGiEDkdpBHOuetYNHxVAR8A7CN1KwxH1DMhuRsbaDyBNmzTSLdxx-KAXda4siw8=]